DM4-Sme
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Overview
Description
DM4-SMe is a cytotoxic component of antibody-drug conjugates and a metabolite of antibody-maytansin conjugates and tubulin inhibitors. It can be stabilized by disulfide bonds or thioether bonds, which bind to the antibody. This compound is known for its potent inhibitory effect on tubulin, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
DM4-Sme, a metabolite of antibody-maytansin conjugates (AMCs), primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .
Mode of Action
This compound acts as a tubulin inhibitor . It binds to tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death . This compound can be linked to an antibody through a disulfide bond or a stable thioether bond, allowing it to specifically target cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the dynamic instability of microtubules, which is essential for their function in cell division . This leads to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
ADCs are designed to selectively deliver the cytotoxic drug to tumor tissues, sparing normal tissues, thereby improving its therapeutic window .
Result of Action
The molecular effect of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . On a cellular level, this leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This compound has been shown to inhibit KB cells with an IC50 of 0.026 nM, indicating its potent cytotoxicity .
Action Environment
The action, efficacy, and stability of this compound, like other ADCs, can be influenced by various environmental factors. These can include the characteristics of the tumor microenvironment, the expression level of the target antigen on cancer cells, and the presence of competing substrates
Biochemical Analysis
Biochemical Properties
DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
DM4-SMe is synthesized through a series of chemical reactions involving the modification of maytansine derivativesThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then stabilized and stored under specific conditions to maintain its activity .
Chemical Reactions Analysis
Types of Reactions
DM4-SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the thiomethyl group, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered biological activity and stability. These products are often used in further research to explore new therapeutic applications .
Scientific Research Applications
DM4-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin inhibition and the effects of chemical modifications on biological activity.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and proliferation.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, exploiting its potent cytotoxic effects.
Industry: Applied in the production of research reagents and therapeutic agents, contributing to advancements in drug development
Comparison with Similar Compounds
DM4-SMe is compared with other similar compounds, such as:
DM1: Another maytansine derivative used in antibody-drug conjugates. This compound has a thiomethyl group, which provides different stability and reactivity compared to DM1.
Maytansine: The parent compound from which this compound is derived.
List of Similar Compounds
- DM1
- Maytansine
- S-methyl-DM1
- S-methyl-DM4
This compound’s unique chemical structure and potent biological activity make it a valuable compound in scientific research and therapeutic development.
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLNAIFGVAUBEJ-SIDGEOBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN3O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.